3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one
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Overview
Description
3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one typically involves the reaction of indole derivatives with benzaldehyde derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cellular processes. For example, it may interact with enzymes or receptors involved in signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophol: An indole derivative involved in sleep regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
3-(1H-Indol-2-yl)-1,3-diphenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
849428-43-9 |
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Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(1H-indol-2-yl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H19NO/c25-23(18-11-5-2-6-12-18)16-20(17-9-3-1-4-10-17)22-15-19-13-7-8-14-21(19)24-22/h1-15,20,24H,16H2 |
InChI Key |
BOTGYLJUNVCLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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